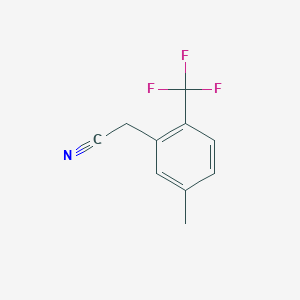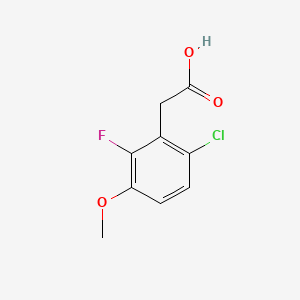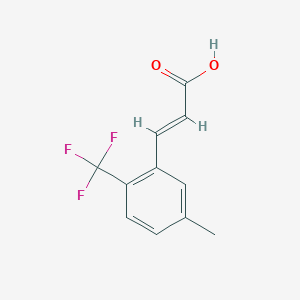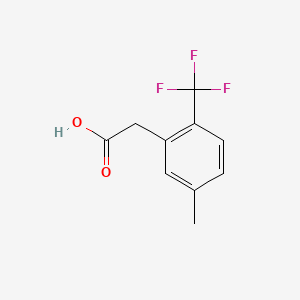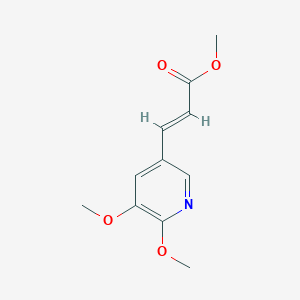
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate
Vue d'ensemble
Description
“Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate” is a chemical compound with the empirical formula C11H13NO4 . It has a molecular weight of 223.23 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string representation of this compound isCOC(=O)\\C=C\\c1cnc(OC)c(OC)c1 . This representation provides a way to describe the structure of the compound in a standard textual format.
Applications De Recherche Scientifique
Polymer and Material Science
Acrylates, including compounds structurally related to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, are widely used in the synthesis of polymers with diverse applications. For instance, the development of acrylic bone cements highlights the importance of acrylate-based polymers in medical applications, particularly in orthopedics (Nussbaum et al., 2004). Acrylic polymers are also used in dentistry, where enhancements with fibers, fillers, and nanofillers improve the properties of denture base materials (Gad et al., 2017).
Toxicology and Safety
Understanding the toxicological aspects of acrylates is crucial for their safe use in consumer products. Studies have investigated the genotoxic, mutagenic, and carcinogenic potentials of lower acrylates, indicating a general lack of bioactivity in cancer-related pathways, suggesting that with appropriate handling and use, acrylates like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate may not pose a significant human cancer hazard (Suh et al., 2018).
Advances in Self-crosslinking and Membrane Technology
Research on self-crosslinking of acrylic emulsions demonstrates advancements in water-based coatings, highlighting the versatility and adaptability of acrylate monomers in developing sophisticated materials with enhanced properties (Parvate & Mahanwar, 2018). Furthermore, the application of crosslinked poly(vinyl alcohol) membranes for water treatment underscores the potential of acrylate derivatives in environmental technologies (Bolto et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNZBEPTBKZVIJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



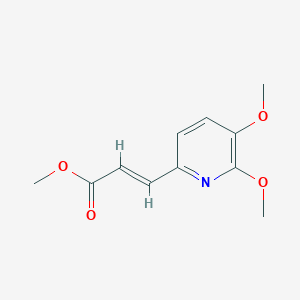
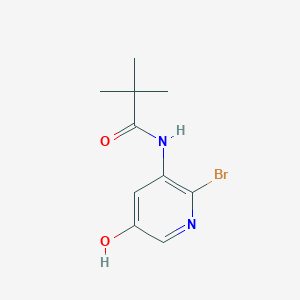
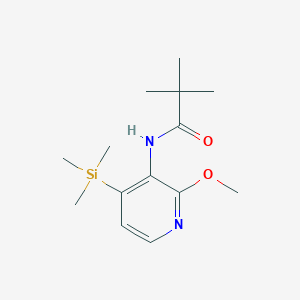
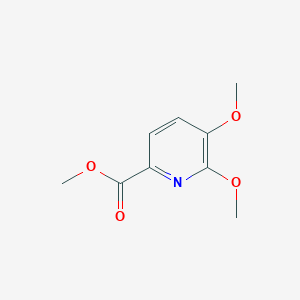
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
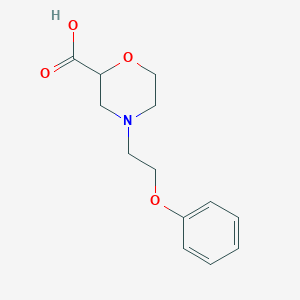
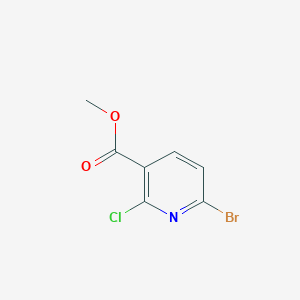
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
